molecular formula C10H15N3O3S2 B2631023 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate CAS No. 338394-08-4

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate

Cat. No.: B2631023
CAS No.: 338394-08-4
M. Wt: 289.37
InChI Key: MHVGVZXYGRZXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 4-morpholinecarbodithioate” is a chemical compound with the molecular formula C10H15N3O3S2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole ring attached to a morpholine ring via a carbodithioate group . The molecular weight is 289.37 .


Physical and Chemical Properties Analysis

The predicted density of this compound is 1.445±0.06 g/cm3, and its pKa is predicted to be 11.52±0.20 .

Scientific Research Applications

Cancer Cell Growth Inhibition

A study reported the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that could inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This synthesis involved microwave-assisted one-step and solvent-free conditions, highlighting the compound's potential in anticancer research (Zheng et al., 2011).

Antimicrobial Activity

Another study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were evaluated for their antimicrobial activity against various bacteria and fungi. This research suggests the utility of pyrazole derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Enzyme Inhibition for Cancer Therapy

A study focused on designing and synthesizing novel pyrazole derivatives as potential anticancer agents, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines. These compounds were also screened for in silico drug-likeliness properties, indicating the compound's potential in cancer therapy (Alam et al., 2016).

Molecular Docking and Biological Activities

Research into the synthesis and molecular docking of novel pyrazoline derivatives revealed their effective inhibitory properties against human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. This suggests their potential as a novel class of enzyme inhibitors (Turkan et al., 2019).

Applications in Treatment and Nursing

A heterocycle compound synthesized from a related pyrazole derivative was examined for its application in treating children with bronchial pneumonia. The study analyzed the compound's mechanism and its impact on TNF-α and IL-1β levels, suggesting its potential in medical applications (Ding & Zhong, 2022).

Properties

IUPAC Name

[2-oxo-2-(3-oxopyrazolidin-1-yl)ethyl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c14-8-1-2-13(11-8)9(15)7-18-10(17)12-3-5-16-6-4-12/h1-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVGVZXYGRZXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CSC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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